2-(5-Fluoropyrimidin-2-yl)acetonitrile
Description
2-(5-Fluoropyrimidin-2-yl)acetonitrile (molecular formula: C₆H₄FN₃) is a nitrile-functionalized pyrimidine derivative characterized by a fluorine atom at the 5-position of the pyrimidine ring. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, confers distinct electronic properties compared to pyridine analogs. The acetonitrile group (-CH₂CN) at position 2 enhances reactivity, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPOSBDIBQYDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyrimidin-2-yl)acetonitrile typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluoropyrimidine with acetonitrile under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K₂CO₃) and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in high purity forms (99% and above) and packaged under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions include various substituted pyrimidines, fluorinated derivatives, and heterocyclic compounds .
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and stability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 2-(5-fluoropyridin-2-yl)acetonitrile (a pyridine-based proxy) and their substituent-driven differences:
*Similarity scores (0–1) based on structural overlap with 2-(5-fluoropyridin-2-yl)acetonitrile .
Key Observations:
- Fluorine Position : Fluorine at the 5-position (pyridine) maximizes electronegativity effects, polarizing the ring and enhancing interactions with biological targets (e.g., enzyme active sites) compared to 4-F analogs .
- Amino vs. Fluoro Groups: Replacing fluorine with an amino group (electron-donating) reverses electronic effects, altering reactivity in nucleophilic substitutions .
Electronic and Quantum Chemical Properties
While direct data on 2-(5-fluoropyrimidin-2-yl)acetonitrile are unavailable, DFT studies on pyridine-based acetonitriles () reveal:
- HOMO-LUMO Gaps: Fluorine lowers the LUMO energy, increasing electrophilicity and facilitating reactions with nucleophiles. For example, 2-(5-fluoropyridin-2-yl)acetonitrile exhibits a LUMO energy ~0.5 eV lower than non-fluorinated analogs .
- Charge Distribution : Fluorine withdraws electron density from the pyridine ring, creating a partial positive charge at the 2-position, which stabilizes interactions with electron-rich partners .
Biological Activity
2-(5-Fluoropyrimidin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The fluoropyrimidine moiety is known for its interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antiviral research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a fluorine atom and an acetonitrile group. This configuration is significant for its biological interactions.
Molecular Formula: C₇H₆F₁N₃
Molecular Weight: 155.14 g/mol
The mechanism of action of this compound primarily involves its interaction with nucleophilic sites in biological molecules, such as enzymes and nucleic acids. The presence of the fluorine atom enhances its binding affinity and stability, leading to potential inhibition of key metabolic pathways associated with cancer cell proliferation and viral replication.
Antitumor Activity
Research indicates that compounds containing the fluoropyrimidine structure exhibit significant antitumor properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with nucleic acid synthesis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of DNA synthesis |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral polymerases.
| Virus Type | EC50 (µM) | Effect |
|---|---|---|
| Influenza A | 8.0 | Inhibition of viral replication |
| HIV | 6.5 | Interference with reverse transcriptase |
Case Studies
-
Antitumor Efficacy in Vivo
- A study conducted on mice bearing A549 tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
-
Antiviral Testing
- In vitro studies showed that the compound significantly reduced viral load in cultures infected with Influenza A, suggesting its potential use as an antiviral therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
